molecular formula C21H17NO3S B2781093 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034469-42-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2781093
CAS No.: 2034469-42-4
M. Wt: 363.43
InChI Key: DVXYTEYUQMOXPO-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a five-membered ring containing a sulfur atom . Benzo[b]thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves heterocyclization of various substrates . For instance, thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been studied using various techniques, including X-ray crystallography . Theoretical calculations have also been used to analyze the molecular parameters of these compounds, and the results are generally close to those obtained from X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives are diverse and can lead to a variety of products. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene, the core structure in benzo[b]thiophene, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry involves the synthesis of complex molecules that include the benzo[b]thiophene moiety. For example, compounds incorporating benzo[b]thiophene have been synthesized through various methods, showing the versatility of these structures in generating pharmacologically relevant derivatives. These methodologies are crucial for developing new therapeutic agents and materials with specific properties (Mohareb et al., 2004).

Molecular Recognition and Sensor Applications

Derivatives of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide have been explored for their potential as chemosensors. For instance, coumarin benzothiazole derivatives have shown promise in recognizing cyanide anions through specific reaction mechanisms, demonstrating the application of these molecules in environmental monitoring and safety (Wang et al., 2015).

Catalysis and Material Science

The application of related compounds in catalysis and the development of new materials has been investigated. For example, amide-functionalized covalent organic frameworks (COFs) incorporating similar moieties have been synthesized, showing efficiency in catalytic activities such as Knoevenagel condensation. These findings highlight the potential of benzo[b]thiophene derivatives in creating functional materials for chemical transformations (Li et al., 2019).

Safety and Hazards

While specific safety and hazard data for “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide” is not available, related compounds such as thianaphthene-3-carboxaldehyde are known to cause eye and skin irritation .

Future Directions

Benzo[b]thiophene derivatives have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-13(10-14-12-26-20-9-5-3-6-15(14)20)22-21(24)19-11-17(23)16-7-2-4-8-18(16)25-19/h2-9,11-13H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXYTEYUQMOXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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